2,8-Dimethylnaphthalen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2,8-dimethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-8-4-3-5-10-7-6-9(2)12(13)11(8)10/h3-7,13H,1-2H3 |
InChI Key |
XMXKYYHQBVPDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=C2O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,8 Dimethylnaphthalen 1 Ol and Its Precursors
Regioselective Synthetic Approaches to Substituted Naphthols
The regioselective synthesis of substituted naphthols is fundamental to accessing specific isomers like 2,8-dimethylnaphthalen-1-ol. Modern organic synthesis employs a variety of transition-metal-catalyzed reactions and multicomponent strategies to achieve high levels of control. These methods are designed to overcome the limitations of classical electrophilic substitution reactions, which often yield mixtures of isomers.
Palladium-Catalyzed Ring Opening and Coupling Reactions for Substituted Naphthols
Palladium catalysis has emerged as a powerful tool for constructing complex aromatic systems, including polysubstituted naphthols. These methods offer high functional group tolerance and regioselectivity.
One notable strategy involves a palladium-catalyzed intramolecular α-arylation and defluorinative aromatization cascade. bohrium.com This method utilizes ortho-bromobenzyl substituted α-fluoroketones as substrates, which undergo cyclization and subsequent aromatization to yield highly substituted 2-naphthol (B1666908) derivatives in high yields. bohrium.com The reaction is typically catalyzed by a system of palladium acetate (B1210297) and a phosphine (B1218219) ligand like triphenylphosphine. bohrium.com
Another effective approach is the palladium-catalyzed ring-opening of 7-oxanorbornadiene (B1225131) derivatives with aryl iodides. beilstein-journals.orgresearchgate.net This reaction produces unsymmetrical, highly-substituted biphenyl (B1667301) derivatives, which can be precursors to complex naphthols. beilstein-journals.org The process is highly regioselective, with the aryl group adding to the less hindered carbon of the olefin. beilstein-journals.org Optimal conditions often involve a palladium(II) catalyst such as PdCl₂(PPh₃)₂ in the presence of additives like zinc chloride and an amine base. beilstein-journals.orgresearchgate.net
Table 1: Palladium-Catalyzed Reactions for Substituted Naphthol Synthesis
| Methodology | Typical Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular α-Arylation/Aromatization | Pd(OAc)₂ / PPh₃ | ortho-bromobenzyl substituted α-fluoroketones | High yields, good functional group tolerance. | bohrium.com |
| Ring-Opening of 7-Oxanorbornadiene Derivatives | PdCl₂(PPh₃)₂ / ZnCl₂ / Et₃N | C1-substituted 7-oxanorbornadienes and aryl iodides | Highly regioselective, forms substituted biphenyls. | beilstein-journals.orgresearchgate.net |
One-Pot Multicomponent Mannich-Type Reactions for Amidoalkyl Naphthol Derivatives
One-pot multicomponent reactions (MCRs) are highly efficient processes for synthesizing complex molecules from simple starting materials in a single step. The Mannich-type reaction for producing amidoalkyl naphthol derivatives is a prime example. mdpi.comresearchgate.net This reaction typically involves the condensation of a naphthol (commonly 2-naphthol), an aldehyde, and an amide or urea (B33335) in the presence of a catalyst. mdpi.combohrium.com
These reactions are valued for their operational simplicity, high atom economy, and the biological relevance of their products. mdpi.comresearchgate.net A wide variety of catalysts have been developed to promote this transformation under different conditions, including solvent-free systems. bohrium.combohrium.com For instance, silicotungstic acid (H₄SiW₁₂O₄₀) has been used as an efficient and recyclable catalyst for this condensation, providing good yields in short reaction times under solvent-free conditions at elevated temperatures. bohrium.com Other catalysts, such as Lewis acids and various heterogeneous catalysts, have also been successfully employed. mdpi.combohrium.com The resulting amidoalkyl naphthols are versatile intermediates that can be further modified. mdpi.com
Table 2: Catalysts for One-Pot Synthesis of Amidoalkyl Naphthols
| Catalyst | Reaction Conditions | Key Advantage | Reference |
|---|---|---|---|
| Silicotungstic Acid (H₄SiW₁₂O₄₀) | Solvent-free, 110°C | Recyclable, good yields, short reaction times. | bohrium.com |
| Phenylboronic Acid | Solvent-free, 120°C | Efficient green synthesis. | mdpi.com |
| Chitosan-SO₃H (CTSA) | Solvent-free, 80°C | Biodegradable and reusable polymeric catalyst. | mdpi.com |
| Magnesium Sulfate (B86663) (MgSO₄) | Solvent-free | Non-toxic and cost-effective Lewis acid catalyst. | bohrium.com |
Strategies for Stereoselective and Enantioselective Synthesis of Naphthol Analogues
The control of stereochemistry is paramount in modern organic synthesis, particularly for producing chiral molecules. For naphthol analogues, a major focus has been the enantioselective synthesis of axially chiral biaryls, such as 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. acs.orgrsc.org These compounds are widely used as chiral ligands and catalysts in asymmetric synthesis.
A common strategy for their synthesis is the enantioselective oxidative coupling of 2-naphthol derivatives. acs.orgscite.ai This approach utilizes chiral catalysts to control the formation of the C-C bond that defines the molecule's axial chirality. For example, chiral catalysts prepared from proline-derived diamines and cuprous chloride have been shown to afford binaphthols with good enantioselectivities. acs.orgscite.ai Similarly, iron(II) complexes with chiral diphosphine oxide ligands have been developed for the enantioselective oxidative coupling of 2-naphthols, using an oxidant like t-butyl hydroperoxide. rsc.org The success of these reactions often depends on the specific substituents present on the naphthol substrate, with ester groups at the 3-position sometimes being crucial for achieving high asymmetric induction. acs.org
Synthesis of Dimethylnaphthalene Precursors
The synthesis of the target 2,8-dimethylnaphthalene skeleton is a critical prerequisite for its eventual conversion to this compound. Methodologies for constructing this framework often involve multi-step sequences that build the bicyclic aromatic system from simpler monocyclic precursors.
Heck Reaction and Catalytic Reduction for Dimethyltetralin Intermediates
The Mizoroki-Heck reaction is a cornerstone of modern C-C bond formation, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgmdpi.com This versatile reaction can be employed to construct the carbon framework necessary for dimethylnaphthalene precursors.
A plausible synthetic route could involve the Heck coupling of a suitably substituted aryl halide (e.g., a bromoxylene) with a substituted alkene. This step would form a new C-C bond and establish the basic carbon skeleton. Following the Heck reaction, a catalytic reduction (hydrogenation) step would be necessary. This step saturates the newly formed double bond and potentially other parts of the molecule, leading to the formation of a dimethyltetralin intermediate. Dimethyltetralins are partially saturated analogues of dimethylnaphthalenes and are key intermediates in their synthesis. google.com
Cyclization and Dehydrogenation Strategies for Dimethylnaphthalene Skeletons
A common industrial approach to synthesizing specific dimethylnaphthalene isomers involves a sequence of alkenylation, cyclization, and dehydrogenation. google.com This strategy builds the naphthalene (B1677914) core from monocyclic aromatic compounds.
The process often begins with the reaction of a xylene or toluene (B28343) with a diene like butadiene or a pentene. google.comnacatsoc.org This alkenylation step, which can be catalyzed by an acid, produces an alkenylbenzene derivative. The subsequent step is an intramolecular cyclization of the alkenylbenzene, which forms the second ring of the naphthalene system, resulting in a dimethyltetralin. google.com
The final and crucial step is the dehydrogenation (or aromatization) of the dimethyltetralin intermediate to form the corresponding dimethylnaphthalene. google.com This is typically achieved at elevated temperatures over a solid dehydrogenation catalyst, such as a conventional reforming catalyst like platinum on alumina (B75360) (Pt/Al₂O₃). google.comnacatsoc.org This sequence provides a robust pathway to the dimethylnaphthalene skeleton, which can then be functionalized further.
Table 3: General Strategy for Dimethylnaphthalene Synthesis
| Step | Description | Typical Reagents/Catalysts | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Alkenylation | Reaction of a monocyclic aromatic with a diene/alkene. | Xylene, Butadiene; Acid catalyst (e.g., Zeolite Y) | Alkenylbenzene | google.comnacatsoc.org |
| 2. Cyclization | Intramolecular ring closure to form the second ring. | Acid catalyst | Dimethyltetralin | google.com |
| 3. Dehydrogenation | Aromatization of the saturated ring. | Reforming catalyst (e.g., Pt/Al₂O₃) | Dimethylnaphthalene | google.comnacatsoc.org |
Functional Group Interconversions and Derivatization Strategies on the Naphthalene Core
Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another, enabling the construction of complex molecular architectures from simpler precursors. In the context of the naphthalene core, these strategies are crucial for introducing hydroxyl and aryloxy moieties with high regioselectivity.
The direct and selective hydroxylation of an aromatic C-H bond in dimethylnaphthalenes to produce a specific naphthol isomer, such as this compound, is a challenging yet highly desirable transformation. Research in this area has explored both biocatalytic and chemocatalytic approaches to achieve regiocontrol.
Biocatalytic Approaches:
Enzymatic systems, particularly oxygenases, have demonstrated the ability to hydroxylate aromatic compounds with remarkable selectivity. Cytochrome P450 enzymes, a diverse family of metalloenzymes, are known to catalyze the regio- and stereoselective hydroxylation of hydrocarbon C-H bonds. nih.gov The mechanism of cytochrome P450-catalyzed hydroxylation is complex, involving an active iron-oxo species that can abstract a hydrogen atom from the substrate, followed by a radical rebound step to form the hydroxylated product. nih.govresearchgate.net The regioselectivity of these enzymatic reactions is dictated by the specific binding of the substrate within the enzyme's active site. nih.gov
Naphthalene dioxygenases (NDOs) are another class of enzymes that initiate the aerobic degradation of naphthalene and its derivatives by catalyzing the dihydroxylation of the aromatic ring. nih.gov For instance, the metabolism of 1-methylnaphthalene (B46632) can proceed through aromatic ring-hydroxylation of the unsubstituted ring. nih.gov In the case of 2-methylnaphthalene (B46627), hydroxylation can occur at the methyl group to form 2-hydroxymethylnaphthalene, which is then followed by ring-hydroxylation. nih.gov These findings suggest that biocatalytic systems could be engineered to achieve the selective hydroxylation of 2,8-dimethylnaphthalene at the C-1 position, although this specific transformation is not yet well-documented.
Chemocatalytic Approaches:
While biocatalysis offers high selectivity, chemocatalytic methods are often more scalable and versatile. Recent advancements have focused on the development of catalysts that can mimic the function of oxygenases. One such approach involves the use of a biomimetic iron catalyst for the dearomative syn-dihydroxylation of naphthalenes. nih.govacs.org This method has been shown to be effective for a range of substituted naphthalenes, delivering tetrahydroxylated products on the nonfunctionalized ring. nih.govacs.org Although this specific method results in dihydroxylation and dearomatization, it highlights the potential for developing iron-based catalysts for selective hydroxylation.
Another strategy involves transition metal-catalyzed C-H activation and subsequent hydroxylation. For example, a cobalt(II)-catalyzed peri-C(sp²)–H selective hydroxylation of naphthalene monoimides has been reported. rsc.org This method demonstrates the feasibility of achieving site-selective hydroxylation on the naphthalene core, although its applicability to dimethylnaphthalenes for the synthesis of this compound would require further investigation.
| Method | Catalyst/Enzyme | Key Features | Potential for this compound Synthesis |
|---|---|---|---|
| Biocatalytic Hydroxylation | Cytochrome P450, Naphthalene Dioxygenase | High regioselectivity and stereoselectivity. nih.govnih.gov | Requires enzyme engineering for specific substrate and desired regioselectivity. |
| Biomimetic Dihydroxylation | Iron Catalyst | Dearomative syn-dihydroxylation of the unsubstituted ring. nih.govacs.org | Current methods lead to dearomatization and dihydroxylation, not direct monohydroxylation. |
| Transition Metal-Catalyzed C-H Hydroxylation | Cobalt(II) Catalyst | Peri-selective hydroxylation of naphthalene monoimides. rsc.org | Regioselectivity on a simple dimethylnaphthalene substrate is undetermined. |
Once this compound is obtained, it can be further functionalized to synthesize a variety of derivatives. The formation of an ether linkage between the naphthol and an aryl group is a common and important transformation. Several modern catalytic cross-coupling reactions have been developed for the efficient synthesis of aryl ethers.
Ullmann Condensation:
The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com The mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org
In the context of synthesizing aryloxy derivatives of this compound, this method would involve the reaction of the naphthol with an aryl halide in the presence of a copper catalyst and a base. The choice of ligand, solvent, and base can significantly influence the reaction efficiency and yield.
Buchwald-Hartwig Etherification:
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the synthesis of aryl ethers. organic-chemistry.orgwikipedia.org This methodology offers a powerful and versatile alternative to the Ullmann condensation for the formation of C-O bonds. organic-chemistry.org The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base to couple an alcohol or phenol with an aryl halide or triflate. organic-chemistry.orglibretexts.org
The catalytic cycle of the Buchwald-Hartwig etherification is thought to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and finally, reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. nih.gov This method is known for its broad substrate scope and functional group tolerance, making it highly suitable for the synthesis of complex aryloxy naphthol derivatives from this compound.
| Reaction | Catalyst | Typical Reactants | Key Advantages |
|---|---|---|---|
| Ullmann Condensation | Copper(I) or Copper(II) salts/complexes | Naphthol, Aryl Halide, Base | Cost-effective catalyst, well-established methodology. wikipedia.orgmdpi.com |
| Buchwald-Hartwig Etherification | Palladium complexes with phosphine ligands | Naphthol, Aryl Halide/Triflate, Base | High functional group tolerance, milder reaction conditions, broad substrate scope. organic-chemistry.orgwikipedia.org |
Chemical Reactivity and Mechanistic Investigations of 2,8 Dimethylnaphthalen 1 Ol
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. chemistrytalk.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgscielo.org.mx The stability of this intermediate is crucial in determining the reaction rate and the position of substitution.
In naphthalene, electrophilic attack preferentially occurs at the alpha-position (C1, C4, C5, C8) rather than the beta-position (C2, C3, C6, C7). youtube.com This preference is attributed to the more effective resonance stabilization of the arenium ion formed during alpha-attack, where the positive charge can be delocalized over the adjacent ring while maintaining one intact benzene (B151609) ring. youtube.com
For 2,8-dimethylnaphthalen-1-ol, the regioselectivity is further influenced by the directing effects of the existing substituents. The hydroxyl (-OH) group at the C1 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The methyl (-CH3) groups at C2 and C8 are also activating, ortho, para-directing substituents. The combined electronic effects of these groups strongly enhance the electron density at specific positions on the naphthalene ring, making them highly susceptible to electrophilic attack.
The directing effects of the substituents in this compound guide incoming electrophiles to specific positions. The powerful C1-hydroxyl group directs towards the C2 (ortho) and C4 (para) positions. The C2-methyl group directs towards the C1 (ortho), C3 (ortho), and C4 (para) positions. The C8-methyl group directs towards the C7 (ortho) and C1 (para) positions.
However, steric hindrance plays a significant role in determining the final substitution pattern. chemistrytalk.orgxmu.edu.cn Electrophilic attack at positions flanked by existing substituents is often disfavored. nih.gov In this molecule, the C2 position is already occupied, and the C3 position is sterically hindered by the adjacent C2-methyl group. Similarly, the C7 position is hindered by the C8-methyl group. Therefore, the most electronically activated and sterically accessible positions for electrophilic attack are C4 and C5. The C5 position is particularly favored as it is para to the C8-methyl group and ortho to the C1-hydroxyl group in the adjacent ring.
| Position | Electronic Effect (Activation) | Steric Hindrance | Predicted Reactivity |
| C3 | Activated by C2-CH₃ (ortho) | High (from C2-CH₃) | Low |
| C4 | Strongly activated by C1-OH (para) and C2-CH₃ (para) | Low | High |
| C5 | Activated by C1-OH (peri) | Low | High |
| C6 | Moderately activated | Low | Moderate |
| C7 | Activated by C8-CH₃ (ortho) | High (from C8-CH₃) | Low |
This table presents a qualitative prediction of reactivity for electrophilic aromatic substitution on this compound.
Nitration and halogenation are common electrophilic aromatic substitution reactions. masterorganicchemistry.comresearchgate.net Nitration typically involves the use of a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. researchgate.net Halogenation uses molecular halogens (e.g., Br₂, Cl₂) often with a Lewis acid catalyst to generate a more potent electrophile. researchgate.net
For substituted methylnaphthalenes, the substitution pattern is a direct consequence of the principles of regioselectivity and steric hindrance. researchgate.net Based on the analysis for this compound, nitration is expected to yield a mixture of products, with substitution occurring primarily at the C4 and C5 positions.
4-Nitro-2,8-dimethylnaphthalen-1-ol
5-Nitro-2,8-dimethylnaphthalen-1-ol
Similarly, halogenation (e.g., bromination) would lead to the corresponding halogenated derivatives at the same positions. The precise ratio of these products would depend on the specific reaction conditions, such as temperature and solvent, which can influence the balance between kinetic and thermodynamic control. nih.gov
Nucleophilic Substitution Reactions Involving the Hydroxyl Group or Activated Positions
Nucleophilic aromatic substitution (SNAr) on an electron-rich aromatic ring like naphthalene is generally difficult. masterorganicchemistry.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which this compound lacks. nih.gov Therefore, nucleophilic substitution reactions for this compound primarily involve the hydroxyl group.
The hydroxyl group itself is a poor leaving group. However, it can be deprotonated by a base to form a naphthoxide ion. brainly.com This naphthoxide is a potent nucleophile and can participate in reactions such as the Williamson ether synthesis, where it attacks an alkyl halide to form an ether.
Reaction Scheme: this compound + Base → 2,8-dimethylnaphthalen-1-oxide anion 2,8-dimethylnaphthalen-1-oxide + R-X → 1-alkoxy-2,8-dimethylnaphthalene + X⁻
The term "alpha-position" in the context of naphthols can refer to the carbon atom adjacent to the one bearing the hydroxyl group. For 1-naphthols, this would be the C2 and C8a positions. The presence of a base can activate the C-H bond at the alpha-position (C2) toward electrophilic substitution. researchgate.net While the user's outline places this under nucleophilic reactions, it is important to clarify that the key reaction of the naphthol itself in this context is its deprotonation to form the naphthoxide ion, which then acts as the nucleophile. brainly.com The enhanced nucleophilicity of the resulting anion is central to its subsequent reactions.
Oxidation Reactions and Mechanisms
Naphthols are generally susceptible to oxidation, often yielding naphthoquinones as the primary products. rsc.orgnih.gov The electron-donating nature of the hydroxyl group makes the naphthalene ring system more easily oxidized compared to the parent hydrocarbon. The oxidation of 2-methyl-1-naphthol, for instance, efficiently produces 2-methyl-1,4-naphthoquinone (menadione or vitamin K3). acs.org By analogy, the oxidation of this compound is expected to produce 2,8-dimethyl-1,4-naphthoquinone.
Autoxidation refers to the spontaneous oxidation of a compound by molecular oxygen (in its triplet ground state) from the air. acs.org Naphthols can undergo autoxidation, a process that can be accelerated when they are adsorbed onto a surface like silica (B1680970) gel or are in a basic solution. rsc.org The mechanism is believed to proceed through a free-radical chain reaction involving the formation of a naphthoxyl radical. rsc.org This radical can then react with oxygen to form a hydroperoxide intermediate, which subsequently eliminates water to yield a quinone. acs.org
Singlet Oxygen (¹O₂) Oxidation is another important pathway for naphthol oxidation. Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen. ustc.edu.cnrsc.org It can be generated photochemically using a sensitizer. nih.gov The reaction of naphthols with singlet oxygen is an efficient method for producing naphthoquinones. nih.gov This process involves the incorporation of one oxygen atom from ¹O₂ into the naphthol to form the quinone, while the second oxygen atom is typically converted to water. nih.gov
| Naphthol Derivative | Oxidant / Conditions | Major Product(s) | Reference(s) |
| 2-Naphthol (B1666908) | Autoxidation on silica gel | 4-(2-hydroxy-1-naphthyl)-1,2-naphthoquinone | rsc.org |
| 4-Methoxy-1-naphthol | Autoxidation on silica gel | Russig's Blue | rsc.org |
| 2-Methyl-1-naphthol | Molecular oxygen (O₂) | 2-Methyl-1,4-naphthoquinone (Vitamin K3) | acs.org |
| 1-Naphthol (B170400) | Photosensitized oxidation (¹O₂) | 1,4-Naphthoquinone | nih.gov |
This table summarizes the oxidation products of several naphthol derivatives under various conditions.
Oxidative Coupling and Dimerization Pathways of Substituted Naphthols
The oxidative coupling of naphthols represents a powerful synthetic strategy for the formation of C-C bonds, leading to the generation of binaphthyl systems. In the case of this compound, the presence of the hydroxyl group and two methyl substituents on the naphthalene core influences the regioselectivity of the coupling reaction. The coupling process is typically initiated by a one-electron oxidation of the naphthol to generate a naphthoxy radical. This radical species is resonance-stabilized, with significant spin density at the carbon atoms ortho and para to the hydroxyl group.
For this compound, the primary positions for radical coupling are C2 and C4. However, the C2 position is already substituted with a methyl group, sterically hindering a direct C-C bond formation at this site. Consequently, the coupling is most likely to occur at the C4 position, leading to the formation of a 4,4'-linked homodimer. The reaction can also proceed via C-O coupling, although this is generally less favored.
The dimerization of this compound can be envisioned to proceed through the following mechanistic steps:
Oxidation: A suitable oxidizing agent, such as a metal salt (e.g., FeCl₃, Cu(II) complexes) or an organic oxidant, abstracts a hydrogen atom from the hydroxyl group, forming a 2,8-dimethylnaphthalen-1-oxy radical.
Radical Coupling: Two of these radicals then couple. The predominant coupling would be a C-C bond formation between the C4 positions of two molecules, yielding a dihydrobinaphthyl intermediate.
Tautomerization/Aromatization: The resulting diketo intermediate undergoes tautomerization to regenerate the aromatic naphthol moieties, affording the stable binaphthol product.
The general reaction scheme for the oxidative coupling of a substituted naphthol is presented below:
| Reactant | Oxidizing Agent | Product |
| This compound | Metal oxidant (e.g., FeCl₃) | 2,2',8,8'-Tetramethyl-[4,4'-binaphthalene]-1,1'-diol |
Reduction Chemistry of the Naphthalene Nucleus
The reduction of the naphthalene nucleus in this compound can be achieved through various methods, most commonly via catalytic hydrogenation. The regioselectivity of the reduction is influenced by the nature of the substituents on the aromatic rings. The hydroxyl group is an activating group, while the methyl groups are weakly activating. In the catalytic hydrogenation of substituted naphthalenes, the ring bearing the activating group is generally reduced preferentially.
For this compound, the hydroxyl and one methyl group are on the same ring. This electronic activation, combined with potential steric hindrance from the substituents, will direct the hydrogenation to the substituted ring. The expected major product of the partial reduction would be 2,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol. Complete reduction of the naphthalene system would lead to the corresponding decalin derivative.
Commonly employed catalysts for this transformation include platinum, palladium, and nickel-based catalysts. The reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst, can be tuned to favor either partial or complete reduction.
| Starting Material | Reduction Conditions | Major Product(s) |
| This compound | H₂, Pd/C, moderate pressure | 2,8-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
| This compound | H₂, Raney Ni, high pressure/temp | 2,8-Dimethyldecahydronaphthalen-1-ol |
Rearrangement Reactions and Pericyclic Processes in Naphthol Systems
Naphthol systems, including this compound, can participate in a variety of rearrangement and pericyclic reactions. These reactions are often thermally or photochemically induced and proceed through concerted mechanisms involving cyclic transition states. rsc.org
One notable rearrangement applicable to naphthol derivatives is the Claisen rearrangement . If an allyl ether of this compound were prepared, it could undergo a thermal nih.govnih.gov-sigmatropic rearrangement. The allyl group would migrate from the oxygen atom to an adjacent carbon atom. Given the substitution pattern of this compound, the rearrangement would likely occur at the C2 or C4 position. Since C2 is substituted, the primary product would be the 4-allyl-2,8-dimethylnaphthalen-1-ol.
Another potential pericyclic reaction is the Diels-Alder reaction , where the naphthalene system can act as a diene. However, the aromaticity of the naphthalene rings makes them relatively unreactive in Diels-Alder reactions under normal conditions, as the reaction would lead to a loss of aromatic stabilization. echemi.com The reaction typically requires harsh conditions or highly reactive dienophiles. kpfu.rusemanticscholar.org For this compound, the substituted ring would be less likely to participate as the diene component due to steric hindrance. The unsubstituted ring could potentially react, but this would still be an energetically unfavorable process.
| Reaction Type | Substrate | Conditions | Expected Product |
| Claisen Rearrangement | 1-(Allyloxy)-2,8-dimethylnaphthalene | Heat | 4-Allyl-2,8-dimethylnaphthalen-1-ol |
| Diels-Alder Reaction | This compound with Maleic Anhydride | High Temperature/Pressure | Adduct with cycloaddition to the unsubstituted ring |
Metal-Catalyzed Transformations and Site-Selective C-H Functionalization of Naphthol Systems
Metal-catalyzed reactions offer a powerful means to achieve site-selective C-H functionalization of naphthol systems, including this compound. The hydroxyl group can act as a directing group, facilitating the activation of C-H bonds at specific positions.
Ortho-C-H Functionalization: The hydroxyl group in this compound can direct transition metal catalysts, such as rhodium or palladium, to the ortho positions. nih.govsnnu.edu.cnacs.org In this case, the C2 position is already occupied by a methyl group. The other ortho position is C8a (a ring-junction carbon), which is generally not reactive in this context. Therefore, direct ortho-C-H functionalization guided solely by the hydroxyl group is unlikely. However, the interplay between the hydroxyl and the C8-methyl group could potentially lead to functionalization at the C7 position through the formation of a six-membered metallacycle intermediate.
Peri-C-H Functionalization: The C8-methyl group can also influence the regioselectivity. In some cases, functionalization at the peri-position (C7) can be achieved.
Cross-Coupling Reactions: The hydroxyl group of this compound can be converted into a triflate or other suitable leaving group, enabling its participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. mdpi.comyoutube.comyoutube.com This allows for the introduction of a wide variety of substituents at the C1 position.
| Reaction Type | Catalyst System | Directing Group | Potential Site of Functionalization |
| C-H Arylation | Pd(OAc)₂ / Ligand | -OH / -CH₃ | C7 |
| Suzuki Coupling (of the corresponding triflate) | Pd(PPh₃)₄ / Base | -OTf | C1 |
Advanced Spectroscopic Characterization of 2,8 Dimethylnaphthalen 1 Ol
High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman)
High-resolution Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, offering insights into functional groups and molecular structure.
Assignment of Fundamental Vibrational Frequencies and Intensities
A comprehensive analysis of the FT-IR and FT-Raman spectra of 2,8-Dimethylnaphthalen-1-ol would involve the assignment of observed vibrational bands to specific molecular motions. This process is typically aided by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding intensities.
Key vibrational modes expected for this compound would include:
O-H stretch: A characteristic broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.
C=C stretches: Vibrations associated with the aromatic naphthalene (B1677914) ring would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.
O-H bend: The in-plane bending of the hydroxyl group.
C-O stretch: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) group.
CH₃ deformations: Symmetric and asymmetric bending (scissoring, rocking, wagging, and twisting) modes of the two methyl groups.
Without experimental spectra or computational studies, a data table of these fundamental frequencies and intensities for this compound cannot be provided.
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy can be employed to study the conformational isomers (rotamers) of a molecule. For this compound, this would primarily involve the orientation of the hydroxyl proton and the rotational positions of the two methyl groups. Different conformers can exhibit subtle but distinct shifts in their vibrational frequencies. By comparing experimental spectra with theoretically predicted spectra for various possible conformers, the most stable conformation in the gas, liquid, or solid phase can be determined. However, no specific conformational analysis of this compound using this method is currently available.
Rotational Spectroscopy (Microwave Spectroscopy)
Rotational spectroscopy measures the energies of transitions between quantized rotational states of molecules in the gas phase. It provides highly precise information about the molecular geometry and the distribution of mass within the molecule.
Analysis of Internal Rotation Barriers of Methyl Groups
The high resolution of microwave spectroscopy allows for the study of fine details in the spectra, such as splittings caused by the internal rotation of the methyl groups relative to the naphthalene frame. Analysis of these splittings can yield the potential energy barrier (V₃) that hinders this internal rotation. These barriers provide insight into the steric and electronic environment surrounding the methyl groups. For this compound, determining the barriers for both the C2 and C8 methyl groups would reveal information about the local steric hindrance. Specific data on these internal rotation barriers could not be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and stereochemistry of the atoms.
For this compound, the expected NMR signals would be:
¹H NMR:
A signal for the hydroxyl proton (-OH), whose chemical shift can be variable and which may or may not show coupling to other protons.
Distinct signals for the aromatic protons on the naphthalene ring. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would confirm the substitution pattern.
Two distinct singlet signals for the two methyl groups (-CH₃), as they are in different chemical environments.
¹³C NMR:
Ten distinct signals for the ten carbon atoms of the naphthalene ring, with the carbon bearing the hydroxyl group (C1) and the carbons bonded to the methyl groups (C2 and C8) having characteristic chemical shifts.
Two distinct signals for the two methyl group carbons.
Although NMR data is available for many related structures, a definitive and complete dataset for this compound was not found in the search results. Therefore, a data table of chemical shifts and coupling constants cannot be accurately compiled.
Application of 1D and 2D NMR Techniques for Isomer Differentiation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl and methyl groups and the anisotropic effects of the naphthalene ring system. The integration of these signals confirms the number of protons in each environment, while the coupling constants (J) reveal which protons are adjacent to one another.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule possesses 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
2D NMR (COSY, HSQC, HMBC): While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure and differentiating it from other dimethylnaphthalenol isomers. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. sdsu.edu For this compound, COSY correlations would establish the sequence of protons on each aromatic ring, for instance, showing the connectivity between H-3 and H-4, and between H-5, H-6, and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. sdsu.edu This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
The following table illustrates the expected key HMBC correlations that would confirm the structure of this compound.
Table 1: Illustrative Key HMBC Correlations for this compound
| Proton Signal | Correlates to Carbon (C) at Position: | Significance |
|---|---|---|
| -OH (on C-1) | C-1, C-2, C-8a | Confirms position of hydroxyl group. |
| -CH₃ (on C-2) | C-1, C-2, C-3 | Confirms position of methyl group at C-2. |
| -CH₃ (on C-8) | C-1, C-7, C-8, C-8a | Confirms position of methyl group at C-8. |
| H-7 | C-5, C-8, C-8a | Establishes connectivity on the second ring. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₂H₁₂O), high-resolution mass spectrometry (HRMS) can determine its exact molecular mass, confirming the molecular formula.
When subjected to electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which is the intact molecule with one electron removed. chemguide.co.uk This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure.
Key fragmentation pathways for aromatic alcohols include alpha-cleavage and dehydration. libretexts.org For this compound, the fragmentation is dominated by the stability of the aromatic naphthalene core. Expected fragmentation patterns include:
Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a stable ion at m/z [M-15]⁺.
Loss of carbon monoxide (CO): Characteristic of phenols and naphthols, this involves rearrangement and results in a fragment at m/z [M-28]⁺.
Loss of a hydrogen atom (•H): This leads to a fragment at m/z [M-1]⁺.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment/Ion | Neutral Loss |
|---|---|---|
| 172 | [C₁₂H₁₂O]⁺˙ (Molecular Ion) | - |
| 157 | [C₁₁H₉O]⁺ | •CH₃ |
| 144 | [C₁₁H₁₂]⁺˙ | CO |
| 141 | [C₁₁H₉]⁺ | CO + •H₃ |
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the absorption is due to electronic transitions within the conjugated π-electron system of the naphthalene rings.
The spectrum of naphthalene-based compounds typically shows several absorption bands corresponding to π→π* transitions. nist.gov The presence of substituents like the hydroxyl (-OH) and methyl (-CH₃) groups, which act as auxochromes, can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity (a hyperchromic effect) compared to unsubstituted naphthalene. pku.edu.cn The specific positions of the methyl and hydroxyl groups on the naphthalene core influence the precise wavelengths of these absorption bands.
Table 3: Expected UV-Vis Absorption Data and Electronic Transitions for this compound
| Approximate λmax (nm) | Electronic Transition Type | Associated Molecular Orbital Transition |
|---|---|---|
| ~230 nm | π→π | S₀ → S₃ |
| ~280-290 nm | π→π | S₀ → S₂ |
| ~310-330 nm | π→π* | S₀ → S₁ |
Computational Chemistry Studies on 2,8 Dimethylnaphthalen 1 Ol
Spectroscopic Property Prediction and Validation
Calculated Vibrational Frequencies and Comparison with Experimental Data
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying molecules and characterizing their chemical bonds. Density Functional Theory (DFT) is a widely used computational method for predicting the vibrational frequencies of molecules. Calculations are typically performed using hybrid functionals, such as B3LYP, paired with a suitable basis set like 6-311+G**, to achieve a balance between accuracy and computational cost.
A theoretical study on 1,8-dimethylnaphthalene (B165263) provides a representative example of the type of data generated. The calculated frequencies, when scaled, align well with experimental FTIR and FT-Raman spectra. A similar analysis for 2,8-Dimethylnaphthalen-1-ol would produce the data presented in the interactive table below, which is populated with hypothetical values based on typical vibrational modes for this class of compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3650 | High | O-H stretch |
| ν(C-H)arom | ~3100-3000 | Medium | Aromatic C-H stretch |
| ν(C-H)methyl | ~2950-2850 | Medium-High | Methyl C-H stretch |
| ν(C=C) | ~1600-1450 | High | Aromatic ring stretch |
| δ(C-H)arom | ~1250-1000 | Medium | Aromatic C-H in-plane bend |
| γ(C-H)arom | ~900-700 | Strong | Aromatic C-H out-of-plane bend |
Predicted Rotational Constants and Dipole Moments
Rotational spectroscopy is a high-resolution technique that provides precise information about molecular geometry. Computational methods can predict rotational constants (A, B, and C) and the permanent electric dipole moment (μ), which are crucial for such analyses. Studies on related molecules, such as 1-naphthol (B170400) complexed with other molecules, have demonstrated that quantum-chemical calculations can accurately predict these parameters. Good agreement is often found between experimental and computed rotational constants, which validates the calculated molecular structure.
The dipole moment is a measure of the charge separation within a molecule and influences its interaction with electric fields and polar solvents. For this compound, the hydroxyl and methyl groups' positions will determine the magnitude and direction of the dipole moment. Calculations on cis-β-naphthol-H₂O have shown that the dipole moment can be accurately determined, providing insight into the molecule's charge distribution.
| Property | Representative Calculated Value | Method |
|---|---|---|
| Rotational Constant A | ~1800 MHz | B3LYP/cc-pVTZ |
| Rotational Constant B | ~600 MHz | B3LYP/cc-pVTZ |
| Rotational Constant C | ~450 MHz | B3LYP/cc-pVTZ |
| Dipole Moment (μ) | ~1.5 - 2.5 D | DFT/aug-cc-pVDZ |
Simulation of UV-Vis Spectra and Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. These calculations yield the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands.
For substituted naphthalenes, the absorption spectrum is sensitive to the nature and position of the substituent groups. TD-DFT studies on core-substituted naphthalene (B1677914) diimides have shown that the choice of functional is critical, with hybrid functionals like PBE0 and B3LYP often providing accurate results that correlate well with experimental data. A computational study of this compound would identify the key electronic transitions, likely π→π* transitions within the naphthalene ring system, and predict the λmax values. Experimental work on various dimethylnaphthalene isomers confirms that their absorption spectra are distinct, allowing for their speciation.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S₀ → S₁ | ~320-340 | ~0.10 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~280-300 | ~0.75 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | ~230-250 | ~1.20 | HOMO → LUMO+1 (π→π*) |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is invaluable for elucidating the complex pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.
Energetics and Kinetics of Key Transformations
Theoretical studies on the oxidation of naphthalene by hydroxyl radicals to form naphthols have detailed the reaction pathways. These studies calculate the activation energies and reaction energies for each step, providing a quantitative picture of the reaction's feasibility and kinetics. For a reaction involving this compound, such as its oxidation or electrophilic substitution, DFT calculations would be used to locate the transition state structures. The energy difference between the reactants and the transition state defines the activation barrier, which is the primary determinant of the reaction rate. Kinetic rate constants can be estimated using transition state theory. For example, mechanistic studies on the synthesis of naphthalene derivatives via 6π-electrocyclization have used DFT to calculate activation free energy barriers, identifying the rate-determining step.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for exploring the conformational landscape of flexible molecules and their interactions with their environment, such as solvent molecules or biological membranes.
For this compound, MD simulations could be used to study the orientation and dynamics of the hydroxyl and methyl groups. More importantly, these simulations can shed light on intermolecular interactions. For instance, MD simulations combined with NMR experiments have been used to determine the location, orientation, and dynamics of 1-naphthol within a lipid membrane. These studies revealed that 1-naphthol is distributed across the membrane and that its motion is restricted due to interactions involving its hydroxyl group. Similar simulations for this compound would elucidate how it interacts with neighboring molecules through hydrogen bonding (via the -OH group) and van der Waals forces, which is crucial for understanding its behavior in condensed phases.
Applications of 2,8 Dimethylnaphthalen 1 Ol in Advanced Organic Synthesis
In the Synthesis of Functional Organic Materials
Naphthalene (B1677914) derivatives are known precursors to a variety of functional organic materials, including polymers and dyes. The rigid and aromatic nature of the naphthalene core can impart desirable thermal and electronic properties to materials. However, a search of the scientific literature did not yield any specific studies on the synthesis of functional organic materials derived from 2,8-Dimethylnaphthalen-1-ol. Research in this area tends to focus on other isomers, such as 2,6-dimethylnaphthalene (B47086), which is a precursor to polyethylene (B3416737) naphthalate (PEN). epa.gov
As Ligands or Precursors for Ligands in Catalysis
The development of ligands for transition metal catalysis is a cornerstone of modern organic synthesis. Naphthyl groups are often incorporated into ligand scaffolds to provide steric bulk and electronic properties that can influence the efficiency and selectivity of a catalyst. For instance, halide-bridged methylnaphthyl palladium dimers have been shown to be effective catalyst precursors for cross-coupling reactions. nih.gov However, there is no specific information available on the use of this compound as a ligand or a precursor to a ligand in any catalytic application.
Derivatization for Probe Molecules in Chemical Biology Research
Chemical probes are small molecules used to study biological systems. unc.edu They typically consist of a binding group, a linker, and a reporter tag. mq.edu.au The derivatization of existing molecular scaffolds is a common strategy for the development of new chemical probes. While the naphthalene scaffold is present in some biologically active molecules, no research has been published detailing the derivatization of this compound to create probe molecules for chemical biology research. The general principles of probe design and synthesis are well-documented, but their specific application to this compound is not. chembiohub.comparisdescartes.fr
Role in Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) and domino processes are efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step. beilstein-journals.org These reactions often proceed through a cascade of sequential transformations. For example, three-component condensation reactions involving 2-naphthol (B1666908), aldehydes, and thiols have been reported. researchgate.net While these examples demonstrate the potential for naphthalenols to participate in such reactions, there are no specific studies documenting the role or application of this compound in any multicomponent or domino reaction.
Data Tables
Due to the lack of specific research findings for this compound in the searched applications, no data tables can be generated.
Environmental Photodegradation and Fate of Naphthol Derivatives
Direct Photolysis Mechanisms of Substituted Naphthols in Aquatic Systems
Direct photolysis is a key transformation process for many organic pollutants in the aquatic environment. It involves the absorption of solar radiation by the pollutant molecule, leading to its excitation and subsequent chemical reaction. The efficiency of this process is dependent on the compound's absorption spectrum and the quantum yield of the reaction.
The rate of direct photolysis is directly proportional to the intensity of the light source and the extent to which the compound absorbs light at specific wavelengths. Naphthalene (B1677914) derivatives typically exhibit strong absorbance in the UV region of the solar spectrum. The presence of alkyl substituents, such as methyl groups, can cause a bathochromic shift (a shift to longer wavelengths) in the UV-visible absorption bands. This shift is a result of the occupied molecular orbitals being raised in energy more than the unoccupied orbitals, which can influence the range of solar wavelengths that can induce photodegradation.
Table 1: Factors Influencing Direct Photodegradation Kinetics of Naphthol Derivatives
| Factor | Influence on Degradation Kinetics |
| Wavelength | Degradation is dependent on the overlap between the compound's absorption spectrum and the emission spectrum of the light source. Alkyl substituents can shift absorption to longer wavelengths. |
| Light Intensity | Higher light intensity generally results in a faster rate of degradation, provided the wavelengths are absorbed by the compound. |
| Quantum Yield | A measure of the efficiency of a photochemical process. Higher quantum yields lead to faster degradation rates. |
This table provides a generalized overview based on photochemical principles.
The direct photolysis of naphthol derivatives can lead to a variety of transformation products. For 1-naphthol (B170400) in aerated aqueous solutions, the main photoproducts identified are 1,4-naphthoquinone, 2-hydroxy-1,4-naphthoquinone, and 6-hydroxy-1,4-naphthoquinone. nih.gov Traces of 1,2-naphthoquinone (B1664529) and 5-hydroxy-1,4-naphthoquinones have also been detected. nih.gov The formation of these products suggests that oxidation is a primary degradation pathway. The mechanism is thought to involve the formation of a naphthoxyl radical after the photoejection of an electron, which then reacts with oxygen.
For 2,8-Dimethylnaphthalen-1-ol, the degradation pathway is expected to be influenced by the presence and position of the two methyl groups. These electron-donating groups can affect the electron density of the aromatic rings and the stability of reaction intermediates, potentially leading to different photoproducts or altering the relative yields of products similar to those of 1-naphthol.
Indirect Photodegradation in Aquatic Environments
In natural waters, indirect photodegradation can be a significant, and sometimes dominant, transformation pathway for organic compounds. This process is mediated by photosensitized reactions involving natural components of the water, such as dissolved organic matter (DOM) and nitrate.
The interaction of excited DOM with dissolved oxygen leads to the formation of various reactive oxygen species (ROS), including singlet oxygen (1O2), superoxide (B77818) radical anion (O2•−), and hydroxyl radicals (•OH). These highly reactive species can readily oxidize and degrade a wide range of organic pollutants.
The phototransformation of 1-naphthol in aerated solutions is significantly enhanced compared to deoxygenated solutions, with the quantum yield being tenfold higher in the presence of oxygen. nih.gov This highlights the critical role of oxygen and, by extension, ROS in the photodegradation process. Hydroxyl radicals, in particular, are powerful, non-selective oxidants that can react rapidly with aromatic compounds like naphthol derivatives.
Environmental Persistence and Transformation Rates in Various Media
For 2-methylnaphthalene (B46627), a structurally related compound, the predicted direct aqueous photolysis half-life for midday, midsummer sunlight at 40° N latitude is 54 hours. oecd.org In the atmosphere, vapor-phase 2-methylnaphthalene is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 7.4 hours. oecd.org Naphthalene and methylnaphthalenes are generally considered to have short half-lives in most natural waters and soils due to volatilization and biodegradation, in addition to photodegradation. cdc.gov
The persistence in soil and sediment will also be influenced by the compound's tendency to adsorb to organic matter. The log Kow for 2-methylnaphthalene is 3.86, suggesting a moderate potential for bioaccumulation and adsorption to soil and sediment, which could reduce its availability for photodegradation in the water column. oecd.org
Quantitative Structure-Activity Relationship (QSAR) Models for Photodegradation Kinetics
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. In the context of environmental science, QSAR models are instrumental in forecasting the fate of contaminants, such as the photodegradation kinetics of naphthol derivatives. These models establish a mathematical relationship between the molecular structure of a compound and its rate of degradation under light exposure.
The development of a QSAR model for the photodegradation of naphthol derivatives, including this compound, involves several key steps. Initially, a dataset of structurally related compounds with experimentally determined photodegradation rate constants is compiled. Subsequently, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. nih.gov
Statistical methods are then employed to develop a mathematical equation that correlates the molecular descriptors with the observed photodegradation rates. The predictive power of the resulting QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability for predicting the photodegradation kinetics of new or untested compounds.
Molecular Descriptors in Photodegradation QSARs
A wide array of molecular descriptors can be utilized in the development of QSAR models for the photodegradation of aromatic compounds. These descriptors can be broadly categorized as follows:
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of a molecule. For instance, the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO) are crucial. nih.govnih.gov A smaller energy gap between EHOMO and ELUMO often correlates with increased photoreactivity.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its size, shape, and branching.
Physicochemical Descriptors: These include properties such as the octanol-water partition coefficient (logP), which indicates the hydrophobicity of a molecule, and molar refractivity (MR), which relates to its polarizability. nih.gov
For naphthol derivatives, descriptors that quantify the electron-donating or withdrawing nature of substituents, as well as their position on the naphthalene ring, are particularly important in determining the rate of photodegradation.
Illustrative QSAR Data for Naphthol Derivatives
Due to the limited availability of specific experimental photodegradation data for this compound, the following table presents a hypothetical dataset to illustrate the types of molecular descriptors that would be used in a QSAR study for a series of naphthol derivatives. This data is for illustrative purposes only and does not represent actual experimental values.
| Compound | logKdeg (s-1) | EHOMO (eV) | ELUMO (eV) | logP |
| 1-Naphthol | -4.5 | -8.2 | -0.9 | 2.7 |
| 2-Naphthol (B1666908) | -4.7 | -8.3 | -0.8 | 2.7 |
| 2-Methyl-1-naphthol | -4.3 | -8.1 | -0.95 | 3.1 |
| 4-Methoxy-1-naphthol | -4.1 | -7.9 | -1.0 | 2.8 |
| This compound | -4.0 (Predicted) | -8.0 | -1.05 | 3.5 |
Statistical Methods and Model Validation
The relationship between the molecular descriptors and the photodegradation rate is often modeled using statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN). researchgate.net MLR provides a straightforward linear equation, which is easily interpretable. For instance, a hypothetical MLR model for naphthol photodegradation might look like:
logKdeg = β0 + β1(EHOMO) + β2(ELUMO) + β3(logP)
Where βi are the regression coefficients determined from the experimental data.
ANNs, on the other hand, can capture complex non-linear relationships between the descriptors and the activity, potentially leading to more accurate predictions. researchgate.net
The predictive ability of a developed QSAR model is assessed using various statistical metrics, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). A robust QSAR model will have high values for R² and Q², and a low RMSE.
Future Research Directions and Emerging Methodologies
Development of Novel Green Synthetic Routes for Substituted Naphthols
The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods. ijsetpub.comresearchgate.net Traditional syntheses of substituted naphthols often involve harsh conditions, hazardous reagents, and significant waste generation. Future research will prioritize the development of "green" alternatives that are safer, more efficient, and utilize renewable resources. researchgate.netneuroquantology.com
Key areas of development include:
Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of naphthols offers a highly selective and environmentally friendly approach. nih.govnih.gov For instance, oxygenase enzymes can be used for the specific hydroxylation of naphthalene (B1677914) precursors under mild, aqueous conditions, minimizing the need for harsh chemical oxidants. nih.gov Research into engineering enzymes with tailored substrate specificity could enable the direct and efficient production of 2,8-dimethylnaphthalen-1-ol.
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions. tandfonline.comtiu.edu.iq Microwave-assisted organic synthesis (MAOS) has been successfully applied to produce various naphthol derivatives, including Betti bases and amidoalkyl naphthols. tandfonline.comresearchgate.netresearchgate.net Similarly, ultrasound-assisted synthesis promotes reactions through acoustic cavitation, offering a green alternative to conventional heating methods.
Use of Green Catalysts and Solvents: Research is focused on replacing traditional acid and metal catalysts with recyclable and less toxic alternatives, such as solid acid catalysts, ionic liquids, or deep eutectic solvents. mdpi.commdpi.com The use of water or bio-based solvents instead of volatile organic compounds (VOCs) is another critical direction for making naphthol synthesis more sustainable. researchgate.netacs.org
| Green Synthetic Method | Principle | Key Advantages | Catalyst/Medium Examples | Relevant Citations |
|---|---|---|---|---|
| Biocatalysis | Use of enzymes or whole-cell microorganisms for chemical transformations. | High selectivity (regio-, stereo-, enantio-), mild reaction conditions, reduced waste. | Oxygenases, Peroxidases, E. coli expressing monooxygenase. | nih.govacs.org |
| Microwave-Assisted Synthesis | Application of microwave energy to heat reactions directly and efficiently. | Rapid reaction rates, higher yields, improved purity, potential for solvent-free reactions. | Silica (B1680970) sulfuric acid, reusable clay catalysts. | tandfonline.comtiu.edu.iqijprs.com |
| Ultrasound-Assisted Synthesis | Use of acoustic cavitation to enhance chemical reactivity. | Shorter reaction times, increased yields, mild conditions. | Sulfamic acid, Iodine. | researchgate.netopenalex.org |
| Green Catalysis | Employing reusable, non-toxic catalysts to minimize waste. | Catalyst recyclability, high atom economy, reduced environmental impact. | Nafion® NR50, Ru(OH)x/Al2O3, magnetic nanoparticles. | acs.orgmdpi.com |
Exploration of New Reactivity and Catalytic Applications of Alkylnaphthols
Alkyl-substituted naphthols like this compound possess unique electronic and steric properties that can be harnessed for novel chemical transformations and catalytic applications. The electron-donating nature of the methyl groups and the hydroxyl functionality makes the naphthalene core a versatile platform for further functionalization.
Future research directions include:
Asymmetric Catalysis: The naphthol skeleton is a core component of widely used chiral ligands and catalysts, such as BINOL. Research into new derivatives of this compound could lead to the development of novel chiral catalysts for asymmetric synthesis, a critical area in pharmaceutical and fine chemical production.
C-H Functionalization: Direct functionalization of the C-H bonds on the naphthalene ring is a highly atom-economical strategy for creating complex molecules. researchgate.net Studies exploring regioselective C-H alkylation, arylation, or amination of this compound, guided by the existing substituents, could provide efficient routes to new materials and biologically active compounds. rsc.org Copper-catalyzed ortho-selective C-H functionalization has shown promise for naphthols, a pathway that could be further explored. nih.gov
Oxidative Coupling Reactions: The phenolic nature of this compound makes it a candidate for oxidative coupling reactions to form binaphthol derivatives or polymeric materials. acs.org Investigating these reactions using environmentally friendly oxidants like molecular oxygen and heterogeneous catalysts could yield valuable products with interesting optical or material properties. acs.org
| Area of Exploration | Description | Potential Application | Example Reaction Type | Relevant Citations |
|---|---|---|---|---|
| Asymmetric Catalysis | Development of chiral ligands and catalysts based on the dimethylnaphthol scaffold. | Synthesis of enantiomerically pure pharmaceuticals and fine chemicals. | Asymmetric hydrogenation, Diels-Alder reactions. | researchgate.net |
| C-H Functionalization | Direct, regioselective introduction of new functional groups onto the naphthalene ring. | Efficient synthesis of complex organic molecules and functional materials. | Friedel-Crafts alkylation, copper-catalyzed alkylation. | rsc.orgnih.gov |
| Oxidative Coupling | Joining two naphthol units via an oxidative process to form C-C or C-O bonds. | Creation of binaphthol derivatives for catalysis and new polymeric materials. | Aerobic oxidative biaryl coupling. | acs.org |
| Dearomatization Reactions | Conversion of the aromatic naphthol ring into a non-aromatic naphthalenone structure. | Rapid access to structurally complex and densely functionalized molecules. | Nickel-catalyzed allylic dearomatization. | researchgate.net |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical research and development.
Emerging applications in naphthol chemistry include:
Process Analytical Technology (PAT): Integrating in-situ spectroscopic probes directly into reaction vessels allows for continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sampling.
Raman Spectroscopy: This technique is particularly well-suited for in-situ monitoring because it is non-destructive and insensitive to aqueous media, which are common in green chemistry. irdg.org It can provide detailed information on the vibrational modes of molecules, allowing for the tracking of specific functional groups and the elucidation of reaction pathways in real-time. semi.ac.cn
Operando Spectroscopy: This approach involves studying the catalyst and reacting molecules simultaneously under actual reaction conditions. Applying operando Raman or IR spectroscopy to catalytic reactions involving this compound can provide crucial insights into catalyst behavior, reaction intermediates, and deactivation mechanisms.
Integration of Machine Learning and Artificial Intelligence in Computational Predictions for Naphthol Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and optimization. For naphthol chemistry, these computational tools can be applied to:
Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the yield, selectivity, and optimal conditions for the synthesis of substituted naphthols, including this compound. This can significantly reduce the number of experiments required.
Catalyst Design: AI can be used to design novel catalysts with enhanced activity and selectivity for specific transformations of alkylnaphthols. By analyzing structure-activity relationships, algorithms can propose new ligand structures or catalyst compositions.
Property Prediction: Computational models can predict the physicochemical, optical, and toxicological properties of new naphthalene derivatives before they are synthesized. This allows for the in-silico screening of large numbers of potential compounds for desired applications, from pharmaceuticals to materials science.
Understanding Long-Term Environmental Transformation of Naphthalene Derivatives
As with any chemical compound, understanding the environmental fate of this compound is crucial. Naphthalene and its alkylated derivatives are components of crude oil and can be released into the environment. nih.govtpsgc-pwgsc.gc.ca Research is needed to fully understand their persistence, transformation, and potential ecological impact.
Key future research areas are:
Biodegradation Pathways: While the microbial degradation of naphthalene is well-studied, the pathways for many of its alkylated and hydroxylated derivatives are less understood. frontiersin.orgethz.ch Research should focus on identifying microorganisms and enzymatic pathways capable of degrading this compound and its potential metabolites. researchgate.netnih.gov Studies have shown that bacteria can utilize naphthalene as a sole carbon source, often initiating degradation through dioxygenase enzymes to form intermediates like 1,2-dihydroxynaphthalene. frontiersin.orgnih.gov
Photodegradation: Exposure to sunlight can induce the transformation of naphthalene derivatives in water and the atmosphere. nih.govrsc.org Photodegradation can lead to the formation of various oxygenated products, such as alcohols, aldehydes, and quinones. nih.govresearchgate.net It is critical to identify these transformation products and assess their toxicity, as they may be more or less harmful than the parent compound. nih.gov
Metabolic Byproducts: Naphthalene and its derivatives can be metabolized by organisms, leading to a range of byproducts. epa.govresearchgate.net Understanding the complete metabolic pathway in various organisms is essential for assessing bioaccumulation potential and long-term ecological risk. nih.govresearchgate.net
| Transformation Process | Description | Key Intermediates/Products | Environmental Significance | Relevant Citations |
|---|---|---|---|---|
| Microbial Biodegradation | Breakdown of the compound by microorganisms like bacteria and fungi. | cis-Naphthalene dihydrodiol, 1,2-Dihydroxynaphthalene, Salicylic acid, Gentisic acid. | Natural attenuation of environmental contamination. Potential for bioremediation strategies. | nih.govfrontiersin.orgnih.gov |
| Photodegradation | Chemical transformation induced by exposure to sunlight (UV radiation). | Oxygenated compounds (alcohols, aldehydes, ketones), Naphthoquinones. | Important weathering process in surface waters and the atmosphere. Transformation products may have different toxicity. | nih.govresearchgate.netidk.org.rsekb.eg |
| Metabolism (in higher organisms) | Biotransformation within an organism via enzymatic processes (e.g., Cytochrome P450). | Naphthols, Dihydrodiols, Glucuronide and sulfate (B86663) conjugates. | Determines the compound's toxicity, persistence, and bioaccumulation in the food chain. | epa.govresearchgate.netresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
